molecular formula C15H13N5O4 B12481138 N-(1H-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

N-(1H-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B12481138
M. Wt: 327.29 g/mol
InChI Key: YLRWTFOGCKUTSA-UHFFFAOYSA-N
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Description

N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a complex organic compound that features both benzotriazole and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves multiple steps. One common route includes the initial formation of the benzotriazole moiety, followed by its attachment to a benzodioxin derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzotriazole moiety .

Scientific Research Applications

N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes and receptors through π–π stacking interactions and hydrogen bonding. This binding can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: These include compounds like 1H-benzotriazole and its various substituted forms.

    Benzodioxin Derivatives: Compounds such as 1,4-benzodioxin and its nitro-substituted derivatives.

Uniqueness

N-(1,2,3-benzotriazol-1-ylmethyl)-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the combination of benzotriazole and benzodioxin moieties in a single molecule

Properties

Molecular Formula

C15H13N5O4

Molecular Weight

327.29 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C15H13N5O4/c21-20(22)13-8-15-14(23-5-6-24-15)7-11(13)16-9-19-12-4-2-1-3-10(12)17-18-19/h1-4,7-8,16H,5-6,9H2

InChI Key

YLRWTFOGCKUTSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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